An In-depth Technical Guide to 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
An In-depth Technical Guide to 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a key heterocyclic compound within the benzodiazepine class. Benzodiazepines are a well-established class of psychoactive drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] This document details the chemical structure, physicochemical properties, synthesis, and applications of this specific derivative, with a focus on its role as a crucial intermediate in pharmaceutical development and neuroscience research. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a derivative of the 1,4-benzodiazepine core structure.[1] The core of this and many related pharmaceuticals is 5-phenyl-1H-benzo[e][2][3]diazepin-2(3H)-one.[1] The defining features of the title compound are an amino group substituted at the 3-position, a phenyl group at the 5-position, and the characteristic fused diazepine-benzene ring system.
Chemical Identifiers
A summary of the key chemical identifiers for 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is presented below.
| Identifier | Value |
| IUPAC Name | 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one[4] |
| CAS Number | 103343-47-1[2][3][4][5] |
| Molecular Formula | C₁₅H₁₃N₃O[2][4][5] |
| Molecular Weight | 251.28 g/mol [4][6] |
| InChI | InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)[4][6] |
| InChIKey | GLUWBSPUUGLXCW-UHFFFAOYSA-N[6] |
| SMILES | c1ccc(cc1)C2=NC(C(=O)Nc3ccccc32)N[6] |
| Synonyms | 3-Amino-5-phenyl-1,3-dihydro-benzo[e][2][3]diazepin-2-one[2][5] |
Physicochemical Properties
The known physical and chemical properties of the compound are outlined in the following table.
| Property | Value |
| Appearance | White to light yellow powder[5] |
| Purity | ≥ 98% (HPLC)[5] |
| Predicted Boiling Point | 456.7±45.0 °C[7] |
| Predicted Density | 1.30±0.1 g/cm³[7] |
| Storage Conditions | 0 - 8 °C[5] |
Synthesis and Experimental Protocols
A convenient method for synthesizing 3-amino-1,5-benzodiazepine-2-one derivatives involves a Michael addition reaction of o-phenylenediamine with dehydroalanine ester derivatives, followed by cyclization.[8] Although this describes a 1,5-benzodiazepine, similar principles can apply to 1,4-benzodiazepine synthesis. The synthesis and resolution of racemic 3-amino-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones have also been described in the chemical literature, indicating that methods for its preparation and chiral separation exist.[9]
A generalized workflow for the synthesis of 1,4-benzodiazepine derivatives is depicted below.
Biological Activity and Mechanism of Action
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one belongs to the benzodiazepine class of compounds, which are known to exert their effects by modulating the gamma-aminobutyric acid (GABA) system.[1] Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[1]
General Mechanism of Action
The binding of benzodiazepines to a specific site on the GABA-A receptor (the benzodiazepine binding site) enhances the affinity of GABA for its own binding site.[1] This potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission. This leads to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[1]
While this describes the general mechanism for the class, specific pharmacological studies on 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one itself are not detailed in the provided search results. However, its structural similarity to active benzodiazepines suggests it would interact with the central nervous system.[5][10]
Applications in Research and Drug Development
The primary application of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is as a versatile chemical intermediate in pharmaceutical research and development.[5]
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Pharmaceutical Development : It serves as a key building block for the synthesis of more complex and novel benzodiazepine derivatives.[5] The amino group at the 3-position provides a reactive handle for further chemical modifications, allowing for the creation of a library of compounds to be screened for specific therapeutic activities, such as improved anxiolytic or sedative profiles.[5]
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Neuroscience Research : This compound is utilized in studies exploring the central nervous system.[5] It can be used as a tool compound to investigate the structure-activity relationships of the benzodiazepine binding site on the GABA-A receptor, helping to elucidate the mechanisms of anxiety, depression, and other neurological conditions.[5]
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Drug Formulation : As a benzodiazepine derivative, it can be studied in formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.[5]
Conclusion
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound of significant interest in medicinal chemistry and pharmacology. While not an end-product therapeutic itself, its role as a key synthetic intermediate is critical for the development of new generations of benzodiazepine-based drugs. Its structure provides a valuable scaffold for chemical exploration, enabling the synthesis of novel molecules with potentially enhanced efficacy, selectivity, and safety profiles for treating a range of central nervous system disorders. Further research into its specific biological activities and the development of efficient, scalable synthetic routes will continue to be of high value to the drug development community.
References
- 1. isca.me [isca.me]
- 2. scbt.com [scbt.com]
- 3. 3-AMINO-5-PHENYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE | 103343-47-1 [chemicalbook.com]
- 4. 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | C15H13N3O | CID 4259649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
